An In-Depth Technical Guide to the Synthesis and Characterization of 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one
An In-Depth Technical Guide to the Synthesis and Characterization of 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one
Introduction: The Therapeutic Potential of the Indeno[1,2-c]pyridazine Scaffold
The fusion of heterocyclic rings to create novel polycyclic structures is a cornerstone of modern medicinal chemistry. Among these, the indeno[1,2-c]pyridazine core represents a "privileged structure," a molecular framework that is recurrently found in biologically active compounds.[1] Derivatives of this tricyclic system have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, analgesic, antipyretic, and antihypertensive properties.[2][3] The pyridazin-3(2H)-one moiety, a key component of this scaffold, is known for its chemical versatility and its presence in numerous therapeutic agents.[1][4]
This guide provides a comprehensive, in-depth exploration of a specific, promising derivative: 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one . The introduction of a bromophenyl substituent at the 3-position is a strategic decision aimed at modulating the compound's pharmacokinetic and pharmacodynamic profile, potentially enhancing its efficacy and target specificity. We will detail a robust synthetic pathway and a multi-faceted characterization workflow, offering field-proven insights into the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize and validate this and related compounds.
Part 1: Synthesis and Mechanistic Rationale
The synthesis of the target compound is most efficiently achieved through a two-step process involving the formation of a key β-diketone intermediate followed by a regioselective cyclocondensation reaction. This approach is favored for its high yields and the relative accessibility of the starting materials.
Proposed Synthetic Pathway
The logical pathway involves the initial Knoevenagel condensation of 1,3-indanedione with 4-bromobenzaldehyde, followed by a cyclocondensation reaction with hydrazine hydrate to form the final pyridazinone ring system.
Caption: Synthetic route for 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one.
Expertise in Action: Causality Behind Experimental Choices
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Step 1: Knoevenagel Condensation: The use of piperidine, a mild organic base, is crucial for catalyzing the reaction between the active methylene group of 1,3-indanedione and the carbonyl group of 4-bromobenzaldehyde. Ethanol serves as an effective solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux conditions, driving the reaction to completion.
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Step 2: Cyclocondensation: The reaction of the intermediate with hydrazine hydrate is the key ring-forming step. Acetic acid is employed not only as a solvent but also as a catalyst. It protonates one of the carbonyl groups of the intermediate, making it more electrophilic and susceptible to nucleophilic attack by the hydrazine. This ensures the regioselective formation of the desired pyridazinone ring over other potential isomers.[5] Refluxing conditions provide the necessary activation energy for the condensation and subsequent dehydration to yield the stable, aromatic pyridazine ring.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(4-Bromobenzylidene)-1H-indene-1,3(2H)-dione
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To a 250 mL round-bottom flask, add 1,3-indanedione (10.0 g, 68.4 mmol) and 4-bromobenzaldehyde (12.6 g, 68.4 mmol).
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Add 100 mL of absolute ethanol, followed by piperidine (0.5 mL) as a catalyst.
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Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.
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After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
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Collect the resulting yellow solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum.
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The crude product can be purified by recrystallization from ethanol to yield bright yellow crystals.
Step 2: Synthesis of 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one
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In a 100 mL round-bottom flask, suspend the 2-(4-bromobenzylidene)-1H-indene-1,3(2H)-dione (5.0 g, 16.0 mmol) obtained from the previous step in 50 mL of glacial acetic acid.
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Add hydrazine hydrate (1.6 mL, 32.0 mmol, 2 equivalents) dropwise to the stirred suspension.
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Attach a reflux condenser and heat the mixture to reflux for 6 hours. The color of the solution should change from yellow to a deep orange or red.
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After the reflux period, cool the mixture to room temperature. A precipitate should form.
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Pour the reaction mixture into 200 mL of ice-cold water with stirring.
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Collect the orange solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
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Dry the product in a vacuum oven at 60 °C. Purification via column chromatography on silica gel (using a gradient elution of ethyl acetate in hexane) can be performed if necessary to obtain a highly pure product.[6]
Part 2: Comprehensive Structural Characterization
A multi-technique approach is essential for the unambiguous confirmation of the chemical structure and purity of the synthesized 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one. Each method provides a piece of the structural puzzle, and together they form a self-validating system.
Caption: Workflow for the structural characterization of the target compound.
Spectroscopic Data & Interpretation
The following data are predicted based on the chemical structure and analysis of similar compounds found in the literature.[5][6][7]
Table 1: Predicted NMR Spectroscopic Data (in DMSO-d₆)
| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | Aromatic Protons (Indeno & Phenyl) | 7.50 - 8.50 | Multiplet (m) | Complex overlapping signals from the fused ring system and the bromophenyl group. |
| H (Pyridazine Ring) | ~9.0 - 9.5 | Singlet (s) | The proton on the pyridazine ring is expected to be significantly deshielded. | |
| ¹³C NMR | C=O (Ketone) | ~180 - 185 | - | Carbonyl carbon of the indenone part. |
| C=O (Amide/Lactam) | ~155 - 160 | - | Carbonyl carbon within the pyridazinone ring. | |
| Aromatic & Heteroaromatic Carbons | ~120 - 150 | - | Multiple signals corresponding to the 15 carbons of the aromatic systems. | |
| C-Br | ~122 - 125 | - | Carbon atom directly attached to the bromine. |
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Trustworthiness Insight: In ¹H NMR, the absence of signals in the aliphatic region (1-4 ppm) confirms the complete aromatization during the cyclization step. In ¹³C NMR, the presence of two distinct carbonyl signals is a key indicator of the indenone and pyridazinone moieties.
Table 2: Predicted IR and MS Data
| Technique | Feature | Predicted Value | Interpretation |
| IR Spectroscopy | Carbonyl Stretch (C=O, Ketone) | ~1710-1725 cm⁻¹ | Confirms the presence of the five-membered ring ketone. |
| Carbonyl Stretch (C=O, Amide) | ~1660-1675 cm⁻¹ | Characteristic of the lactam carbonyl in the pyridazinone ring.[8] | |
| C=N Stretch | ~1600-1620 cm⁻¹ | Indicates the imine functionality within the pyridazine ring. | |
| C-Br Stretch | ~550-650 cm⁻¹ | Confirms the presence of the bromo-substituent. | |
| Mass Spectrometry (EI) | Molecular Ion [M]⁺ | m/z 324 | Corresponds to the molecular weight for C₁₇H₉⁷⁹BrN₂O. |
| Isotopic Peak [M+2]⁺ | m/z 326 | The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an ~1:1 ratio) provides definitive evidence for the presence of one bromine atom.[9][10] |
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Trustworthiness Insight: Mass spectrometry is particularly powerful for this molecule. Observing the molecular ion peaks at m/z 324 and 326 in an approximate 1:1 intensity ratio is an unambiguous confirmation of the elemental formula and the presence of a single bromine atom.
Crystallographic Analysis: The Gold Standard
For absolute structural proof, single-crystal X-ray diffraction is the ultimate technique.[7][8] If suitable crystals can be grown (e.g., by slow evaporation from a solvent like DMF or ethanol), this method provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. This would definitively confirm the connectivity of the atoms and the planarity of the fused ring system.
Conclusion
This guide has outlined a reliable and well-rationalized pathway for the synthesis of 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one. The described methodology, rooted in fundamental organic chemistry principles, provides a clear and reproducible protocol for obtaining this valuable heterocyclic compound. The comprehensive characterization workflow, employing a suite of complementary analytical techniques, establishes a self-validating system to ensure the structural integrity and purity of the final product. The insights provided into the rationale behind experimental choices are intended to empower researchers to not only replicate this synthesis but also to adapt and apply these principles to the synthesis of other novel derivatives based on the promising indeno[1,2-c]pyridazine scaffold.
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